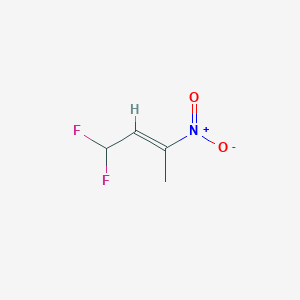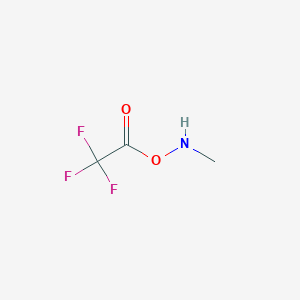
Methylamino 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamino 2,2,2-trifluoroacetate is an organic compound with the molecular formula C3H4F3NO2. It is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable compound in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylamino 2,2,2-trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of methylamine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methylamino 2,2,2-trifluoroacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can participate in substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
Methylamino 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methylamino 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design, where it can modulate the activity of target enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl trifluoroacetate: Similar in structure but lacks the amino group.
Ethyl trifluoroacetate: Similar but with an ethyl group instead of a methyl group.
Trifluoroacetic acid: The parent acid of the trifluoroacetate esters.
Uniqueness
Methylamino 2,2,2-trifluoroacetate is unique due to the presence of both the trifluoromethyl group and the amino group, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .
Propriétés
IUPAC Name |
methylamino 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c1-7-9-2(8)3(4,5)6/h7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXHPPYZHXPNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
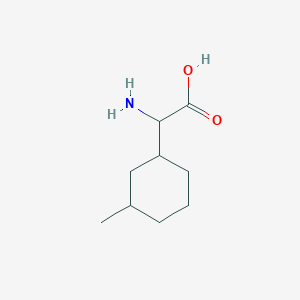

![5-[(Dimethylamino)methyl]-2-methylpyrazol-3-amine](/img/structure/B2645768.png)
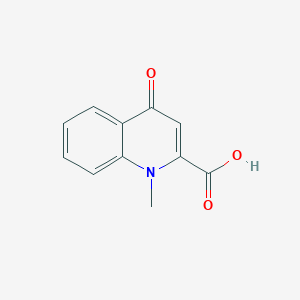

![3,6-dichloro-N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2645773.png)
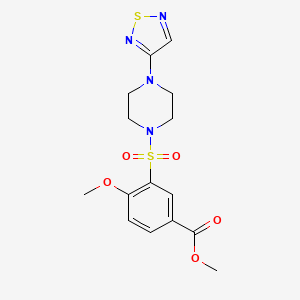
![N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclobutanecarboxamide](/img/structure/B2645778.png)


![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2645781.png)


